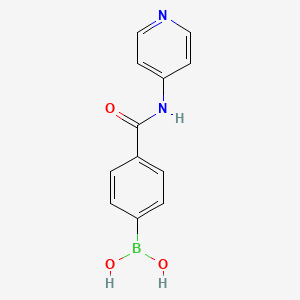
N-(4-ethynylphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Ethynylphenyl)-4-methylbenzamide” is a research chemical . It’s used for a variety of research applications .
Synthesis Analysis
The synthesis of similar compounds, such as microporous organic polymers (MOPs) based on tetraethynyl monomers like tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane, has been reported . These MOPs were synthesized via a conventional Sonogashira–Hagihara coupling reaction .Chemical Reactions Analysis
The synthesis of porous organic polymer materials, which could potentially include “N-(4-ethynylphenyl)-4-methylbenzamide”, has been a subject of significant research interest . The synthesis involves various chemical reactions to build structures with different functionalities .Scientific Research Applications
Click Chemistry and Synthetic Approaches
The introduction of azide derivatives in synthetic methodologies has paved the way for a wide range of acyclic and cyclic nitrogen compounds. Phenyl azide, discovered in 1864, and hydrazoic acid, discovered in 1890, were early examples. Since the 1950s, scientists have explored organic azide derivatives extensively. N-(4-ethynylphenyl)-4-methylbenzamide can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), leading to diverse products. These synthetic approaches enable the creation of novel materials with potential applications in drug discovery, materials science, and catalysis .
Photodynamic Therapy (PDT)
Porphyrinoids, including N-(4-ethynylphenyl)-4-methylbenzamide, exhibit photophysical properties that make them suitable for PDT. In PDT, light activates photosensitizers, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The conjugation of this compound with other moieties enhances its photodynamic activity, making it a promising candidate for cancer therapy .
Supramolecular Assembly and Functional Materials
Researchers have explored bio-based molecules for self-assembly into functional materials. N-(4-ethynylphenyl)-4-methylbenzamide, when conjugated with other components through CuAAC, can form supramolecular structures. These assemblies find use in electro-optical devices, sensors, and nanotechnology .
Catalysis
The unique structure of N-(4-ethynylphenyl)-4-methylbenzamide may enable catalytic applications. While specific studies are ongoing, its potential as a catalyst in organic transformations or polymerization reactions warrants investigation .
Hydrogenation of Heterocyclic Compounds
Although not directly related to N-(4-ethynylphenyl)-4-methylbenzamide, the catalytic system involving NiCl2-Li-DTBB (4,4’-di-tert-butylbiphenyl) enables the selective hydrogenation of cyclic, bi-cyclic, and linear non-conjugated dienes to monoenes. This process occurs under mild, atmospheric conditions and has implications for synthetic chemistry .
Safety and Hazards
properties
IUPAC Name |
N-(4-ethynylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYEZOBJYIXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)
![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)





![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)
![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)

